4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine
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Overview
Description
4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a chlorinated aromatic ring and a diethylamino group, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the chlorination of 2,6-dimethylphenol to produce 4-chloro-2,6-dimethylphenol. This intermediate is then reacted with diethylamine and butyl bromide under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Dechlorinated products or reduced aromatic rings.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific ion channels or enzymes involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,6-dimethylaniline
- 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine
- 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine
Uniqueness
Compared to similar compounds, 4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine stands out due to its unique combination of a chlorinated aromatic ring and a diethylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLTYZBZQSCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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